Magnesium bis[2-(2,4-dichlorophenoxy)propionate] is a chemical compound that belongs to the class of organochlorine compounds. It is derived from 2,4-dichlorophenoxyacetic acid, which is a well-known herbicide. This compound is primarily used in agricultural applications due to its herbicidal properties, targeting broadleaf weeds while being less harmful to grasses. The compound's structure features magnesium as a central atom coordinated to two 2-(2,4-dichlorophenoxy)propionate ligands.
The primary source of magnesium bis[2-(2,4-dichlorophenoxy)propionate] is through the synthesis of its precursor, 2,4-dichlorophenoxyacetic acid. The synthesis involves the reaction of 2,4-dichlorophenol with chloroacetic acid or phenoxyacetic acid under specific conditions to yield the desired herbicidal compound .
Magnesium bis[2-(2,4-dichlorophenoxy)propionate] can be classified as follows:
The synthesis of magnesium bis[2-(2,4-dichlorophenoxy)propionate] typically involves the following steps:
The molecular structure of magnesium bis[2-(2,4-dichlorophenoxy)propionate] can be represented as follows:
CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)C(=O)O.[Mg]
Magnesium bis[2-(2,4-dichlorophenoxy)propionate] can participate in various chemical reactions:
The mechanism of action of magnesium bis[2-(2,4-dichlorophenoxy)propionate] primarily involves its role as a plant growth regulator:
Magnesium bis[2-(2,4-dichlorophenoxy)propionate] finds several scientific uses:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0